molecular formula C20H24N2O3 B2375196 Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1185116-53-3

Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B2375196
CAS No.: 1185116-53-3
M. Wt: 340.423
InChI Key: HAUHPUFGSJIAJK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinoxaline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoxaline ring to a dihydroquinoxaline or tetrahydroquinoxaline.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines or tetrahydroquinoxalines.

Scientific Research Applications

Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
  • Tert-butyl 3-(3-ethoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
  • Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-dihydroquinoxaline-1-carboxylate

Uniqueness

Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group and the tert-butyl ester group differentiates it from other similar compounds, potentially leading to unique applications and properties.

Properties

IUPAC Name

tert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-17(14-8-7-9-15(12-14)24-4)21-16-10-5-6-11-18(16)22/h5-12,17,21H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUHPUFGSJIAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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